Product packaging for 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole(Cat. No.:)

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13607436
M. Wt: 151.21 g/mol
InChI Key: PZNBWWUBSBNMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted with a pyrrolidine ring, a common feature in pharmacologically active molecules . This structure places it within a class of compounds known for a wide spectrum of biological activities . Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological potential, including serving as anti-inflammatory agents , antimicrobials , anticancer agents , and more . The presence of the pyrrolidine moiety, a saturated nitrogen-containing heterocycle, often enhances a molecule's ability to interact with biological targets and can improve its pharmacokinetic properties. The specific substitution pattern on the pyrazole ring is a critical determinant of its biological activity and physicochemical characteristics . As a building block, this compound is valuable for constructing more complex molecular architectures or for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize this nitrogen-rich heterocycle to develop novel ligands for various enzymatic receptors and to explore new chemical space in the design of bioactive molecules. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B13607436 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-3-ylpyrazole

InChI

InChI=1S/C8H13N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3

InChI Key

PZNBWWUBSBNMEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole and Its Analogues

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic pathway. For 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole, three primary retrosynthetic disconnections can be identified, providing distinct strategic approaches to its synthesis.

Disconnection A: C-C Bond between Rings: The most straightforward disconnection is the carbon-carbon bond linking the C5 position of the pyrazole (B372694) ring and the C3 position of the pyrrolidine (B122466) ring. This strategy simplifies the synthesis into the preparation of two separate heterocyclic precursors: a suitably functionalized 1-methyl-1H-pyrazole (e.g., a halide or boronic acid derivative) and a functionalized pyrrolidine synthon. These two fragments can then be joined using a cross-coupling reaction.

Disconnection B: Pyrazole Ring Formation: An alternative strategy involves disconnecting the bonds within the pyrazole ring. This approach keeps the pyrrolidin-3-yl substituent attached to the backbone of the pyrazole precursor. The pyrazole ring is typically formed via a cyclocondensation reaction. This retrosynthesis leads back to methylhydrazine and a 1,3-dicarbonyl compound (or a synthetic equivalent) that already contains the pyrrolidine moiety.

Disconnection C: Pyrrolidine Ring Formation: A third approach involves the deconstruction of the pyrrolidine ring. In this scenario, a precursor molecule, such as a 1-methyl-5-(substituted alkyl)-1H-pyrazole, is synthesized first. The pyrrolidine ring is then constructed onto this pyrazole scaffold, for example, through an intramolecular cyclization of an acyclic chain containing an amine and a suitable leaving group.

Classical and Modern Synthetic Routes to the Core Scaffold

Building the this compound scaffold can be achieved by constructing the individual rings and then coupling them, or by building one ring onto a pre-existing version of the other.

The formation of the pyrazole ring through cyclocondensation is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being a classic example. beilstein-journals.orgjetir.org This method and its modern variations are the most common routes for constructing substituted pyrazoles. beilstein-journals.orgnih.gov

The primary approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com For the synthesis of 1-methyl-substituted pyrazoles, methylhydrazine is the reagent of choice. The reaction with an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers. However, the regioselectivity can often be controlled by modifying the reaction conditions or the nature of the substituents on the dicarbonyl compound. beilstein-journals.org

Common precursors for pyrazole synthesis include:

1,3-Diketones: The condensation with hydrazines is a highly effective method. organic-chemistry.orgmdpi.com

α,β-Unsaturated Ketones: These react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to yield the aromatic pyrazole ring. nih.govmdpi.com

Acetylenic Ketones: Direct reaction with hydrazines can also produce pyrazoles, though mixtures of isomers are possible. mdpi.com

Multicomponent reactions (MCRs) have also emerged as powerful one-pot strategies for generating pyrazoles from simpler starting materials, enhancing efficiency and reducing waste. beilstein-journals.orgnih.gov

Table 1: Comparison of Precursors for Pyrazole Synthesis via Cyclocondensation
Precursor TypeReactantKey IntermediateAdvantagesChallenges
1,3-DiketonesMethylhydrazineHydrazone/EnamineHigh yields, well-establishedRegioselectivity with unsymmetrical diketones beilstein-journals.org
α,β-Unsaturated KetonesMethylhydrazinePyrazolineReadily available precursorsRequires an additional oxidation step nih.gov
Acetylenic KetonesMethylhydrazineHydrazoneDirect route to pyrazolePotential for regioisomeric mixtures mdpi.com

The synthesis of the pyrrolidine ring can be accomplished through several robust methodologies, offering access to variously substituted and stereochemically defined structures.

One of the most powerful methods is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. osaka-u.ac.jpnih.gov This approach allows for the construction of the five-membered ring with high stereocontrol. The azomethine ylides can be generated in situ from various precursors, including N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. nih.gov

Intramolecular cyclization of acyclic precursors is another common strategy. nih.gov This can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene into a C-H bond. osaka-u.ac.jp For instance, an ω-azido carboxylic acid can undergo an intramolecular Schmidt reaction to provide a 2-substituted pyrrolidine. organic-chemistry.org

Furthermore, the pyrrolidine ring can be synthesized from readily available cyclic precursors like proline and 4-hydroxyproline , which provide a chiral pool of starting materials for stereoselective synthesis. nih.gov More recently, novel methods such as the photo-promoted ring contraction of pyridines have been developed, offering new pathways to functionalized pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

When the pyrazole and pyrrolidine rings are synthesized separately, a subsequent coupling reaction is required to form the final molecule. Transition-metal-catalyzed cross-coupling reactions are the premier tool for this purpose.

A common approach involves a Suzuki coupling , which requires a boronic acid or ester on one heterocyclic ring and a halide (or triflate) on the other. For example, 1-methyl-5-bromo-1H-pyrazole could be coupled with a pyrrolidine-3-boronic acid derivative in the presence of a palladium catalyst.

Other relevant cross-coupling reactions include:

Stille Coupling: Utilizes an organotin reagent.

Negishi Coupling: Employs an organozinc reagent.

Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations can be adapted for constructing complex molecules.

The choice of coupling strategy depends on the functional group tolerance of the substrates, the availability of the organometallic reagents, and the desired reaction conditions. The protic nature of the NH group in some pyrazole complexes can play a cooperative role in catalysis, influencing the electronic properties of the metal center. nih.gov

Optimization of Reaction Conditions and Process Efficiency in Research Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring reproducibility. Key parameters that are typically screened include solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in the cyclocondensation reaction to form pyrazoles, solvent choice can dramatically affect regioselectivity. The use of aprotic dipolar solvents like DMF or NMP has been shown to give better results than traditional protic solvents like ethanol (B145695) for certain substrates. mdpi.com Temperature also plays a crucial role; a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, where simply tuning the reaction temperature can selectively yield one product over the other. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. jetir.org This involves the use of efficient catalytic systems and environmentally benign reaction conditions.

Catalytic Systems: A wide array of catalysts have been developed to improve the efficiency of pyrazole synthesis.

Metal Catalysts: Palladium, copper, rhodium, and ruthenium complexes are widely used, often in very low loadings, for both cyclization and cross-coupling reactions. mdpi.comorganic-chemistry.orgrsc.org For example, copper triflate has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. nih.govmdpi.com

Lewis Acid Catalysts: Compounds like lithium perchlorate (B79767) can effectively promote cyclocondensation reactions. mdpi.com

Nanocatalysts: Nano-ZnO has been employed as an eco-friendly and recyclable catalyst for pyrazole synthesis in aqueous media. nih.gov

Organocatalysts: Simple organic molecules can also serve as catalysts, avoiding the cost and toxicity associated with heavy metals.

Green Chemistry Principles: The synthesis of pyrazoles and their analogues has been increasingly aligned with green chemistry principles. researchgate.net

Green Solvents: There is a significant shift towards using water, ethanol, or performing reactions under solvent-free conditions. researchgate.netacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonic activation are used to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. nih.govnih.gov

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step, maximizing the incorporation of starting material atoms into the final product. rsc.org

Recyclable Catalysts: The use of solid-supported or magnetic nanoparticles as catalysts allows for easy separation and reuse, reducing waste and cost. rsc.org

Table 2: Green Chemistry Approaches in Pyrazole Synthesis
PrincipleMethodologyExampleReference
Safer SolventsUse of water or ethanol as reaction mediumNaPTS-catalyzed synthesis of 5-amino pyrazoles in water rsc.org
Energy EfficiencyMicrowave-assisted synthesisSolvent-free synthesis of 3,5-disubstituted-1H-pyrazoles nih.gov
Waste PreventionOne-pot multicomponent reactions (MCRs)Three-component synthesis of fully substituted pyrazoles rsc.org
CatalysisUse of recyclable nanocatalystsNano-ZnO catalyzed synthesis in aqueous media nih.gov

By integrating these advanced catalytic systems and green principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, safety, and environmental responsibility.

Yield Enhancement and Purity Control for Research Applications

The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For this compound, the reaction would typically involve methylhydrazine and a 1,3-dielectrophilic precursor containing the pyrrolidin-3-yl moiety. A primary challenge in this approach is controlling regioselectivity. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl can lead to two regioisomeric products: the 1,3-disubstituted and the desired 1,5-disubstituted pyrazole. The nucleophilicity of the two nitrogen atoms in methylhydrazine is very similar, which often results in a mixture of isomers, complicating purification and reducing the yield of the target compound. acs.org

Regiochemical Control and Yield Optimization:

To address these challenges, several methodologies have been developed for analogous systems, which can be applied to the synthesis of the target compound.

Protecting Groups: The pyrrolidine nitrogen is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, prior to the pyrazole ring formation. This prevents side reactions and improves solubility in organic solvents, facilitating the reaction and purification.

Precursor Design: The structure of the 1,3-dicarbonyl precursor can be modified to direct the cyclization. Using precursors like β-enamino diketones or 4-acyl-1H-pyrrole-2,3-diones has been shown to allow for regiochemical control based on the reaction conditions (e.g., presence or absence of acid). acs.org

Purity Control and Isomer Separation:

Achieving high purity is critical for research applications to ensure that observed biological or chemical effects are attributable to the compound of interest.

Chromatography: The primary method for separating pyrazole regioisomers is column chromatography on silica (B1680970) gel. uab.catrsc.org The different polarity of the isomers often allows for their separation with an appropriate eluent system, such as ethyl acetate/hexane. rsc.org

Spectroscopic Characterization: Once separated, the identity of each regioisomer must be unambiguously confirmed. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for this purpose. A NOESY experiment can show the spatial proximity between the N-methyl group protons and the protons on the C5 substituent (the pyrrolidine ring), confirming the 1,5-substitution pattern. nih.govuab.cat

The following table summarizes key factors influencing yield and purity in the synthesis of substituted N-methylpyrazoles.

FactorInfluence on YieldInfluence on PurityResearch Finding
Reaction Solvent Can affect reaction rate and equilibrium.Can control regioselectivity; protic vs. aprotic solvents can favor different isomers. researchgate.netIn the synthesis of N-phenylpyrazoles from β-enamino diketones, protic solvents favored one regioisomer, while aprotic solvents favored the other. researchgate.net
Catalyst Acid or base catalysts can accelerate the cyclization step.The choice of catalyst can influence the ratio of regioisomers formed. acs.orgThe reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine can be directed to different regioisomers based on the presence or absence of an acid. acs.org
Protecting Groups Prevents side reactions on the pyrrolidine nitrogen, simplifying the reaction mixture.Facilitates purification by altering the polarity and solubility of the product.The Boc group is a standard choice for protecting the pyrrolidine moiety during synthesis.
Purification Method Yield is dependent on the efficiency of separation.Column chromatography is effective for separating regioisomers. uab.catrsc.orgA mixture of pyrazole regioisomers was successfully separated by silica column chromatography. uab.cat

Stereoselective Synthesis of Enantiomeric Forms of this compound

The pyrrolidin-3-yl substituent introduces a stereocenter into the molecule, meaning it can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). Since enantiomers can have different biological activities, obtaining them in pure form is crucial for pharmaceutical research. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Enantiomeric Resolution via Chiral Chromatography:

This approach involves synthesizing the compound as a racemic mixture (an equal mixture of both enantiomers) and then separating them. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. researchgate.net

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven highly effective for resolving a broad range of chiral pyrazole and pyrazoline derivatives. researchgate.netnih.gov Columns like Lux Cellulose-2 and Lux Amylose-2 are commercially available and operate on the principle of forming transient, diastereomeric complexes with the enantiomers, which allows them to be eluted at different times. nih.gov

Elution Modes: The separation can be optimized by changing the mobile phase. Different elution modes, including normal phase (e.g., n-hexane/ethanol), polar organic (e.g., acetonitrile (B52724), methanol), and reversed-phase, can be employed. nih.govresearchgate.net Studies on analogous compounds have shown that cellulose-based columns can be superior in polar organic modes, offering fast analysis times, while amylose-based columns often provide higher resolution in the normal phase mode. nih.govresearchgate.netacs.org

The table below details typical conditions for the chiral separation of pyrazole analogues.

Chiral Stationary PhaseElution ModeTypical Mobile PhaseKey Characteristics
Lux Amylose-2 Normal Phasen-Hexane / EthanolHigh resolution factors, but potentially longer analysis times. nih.govresearchgate.net
Lux Cellulose-2 Polar OrganicAcetonitrile or MethanolSuperior for rapid analysis with sharp peaks; beneficial for routine quality control. researchgate.netnih.gov
(R,R) or (S,S) Whelk-O1 HPLC or SFCVariesProvides complementary selectivity to polysaccharide columns and is useful for a wide variety of racemates. chromatographyonline.com

Asymmetric Synthesis from Chiral Precursors:

A more elegant and often more efficient approach is asymmetric synthesis, where one specific enantiomer is selectively produced. This is achieved by using a starting material that is already enantiomerically pure. This "chiral pool" synthesis transfers the stereochemistry of the starting material to the final product.

For this compound, the chiral pyrrolidine ring can be constructed from readily available, optically pure precursors such as (S)- or (R)-proline, 4-hydroxyproline, or glutamic acid. mdpi.com

A plausible synthetic route could involve:

Starting Material: Begin with an enantiopure precursor like (R)- or (S)-glutamic acid.

Cyclization: Convert the precursor into a chiral pyrrolidine derivative. For example, glutamic acid can be transformed into a protected 3-substituted pyrrolidine building block. mdpi.com

Functionalization: Modify the chiral pyrrolidine intermediate to introduce the necessary functionality for pyrazole synthesis. This would involve creating a 1,3-dicarbonyl equivalent attached to the pyrrolidine ring.

Pyrazole Formation: React the chiral precursor with methylhydrazine to form the pyrazole ring. Since the stereocenter is already established and preserved throughout the reaction sequence, the final product is obtained as a single enantiomer.

This strategy avoids the need for chiral resolution and can be more economical on a large scale. The development of stereoselective methods for synthesizing pyrrolidine derivatives is a highly active area of research, driven by the prevalence of this scaffold in pharmaceuticals. mdpi.comnih.govunibo.it

Comprehensive Spectroscopic and Structural Characterization of 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound, allowing for the precise assignment of proton (¹H) and carbon (¹³C) atoms and the exploration of their spatial relationships and conformational dynamics.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to unambiguously assign all resonances and confirm the connectivity of the 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the pyrrolidine (B122466) ring, and the N-methyl group. The two protons on the pyrazole ring would appear as distinct doublets in the aromatic region. The protons of the pyrrolidine ring would present more complex multiplets in the aliphatic region, while the N-methyl protons would appear as a sharp singlet.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyrazole ring from the aliphatic carbons of the pyrrolidine ring and the N-methyl carbon.

2D NMR techniques are crucial for confirming the atomic connectivity. ktu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the same spin system. This technique would be instrumental in tracing the connectivity of protons within the pyrrolidine ring, for example, from the methine proton at the C3' position to the adjacent methylene (B1212753) protons at C2' and C4'. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon resonance based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com Key expected correlations for this molecule would include the correlation between the N-methyl protons (1-CH₃) and the pyrazole ring carbons C5 and C2, as well as correlations between the pyrrolidine C3' proton and the pyrazole C5 carbon, unequivocally linking the two heterocyclic rings. ktu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for conformational analysis. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of structurally similar compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrazole Ring
1-CH₃~3.8 - 3.9~35 - 37C2, C5
C2-~138 - 1401-CH₃, H3
H3~7.3 - 7.4~105 - 107C2, C4, C5
H4~6.0 - 6.1~148 - 150C3, C5
C5-1-CH₃, H4, H3'
Pyrrolidine Ring
N'HBroad singlet-C2', C5'
H2'/H5'Multiplet~48 - 52C3', C4'
H3'Multiplet~35 - 38C2', C4', C5' C5(pyrazole)
H4'Multiplet~30 - 33C2', C3', C5'

The single bond connecting the pyrazole and pyrrolidine rings allows for rotational freedom, leading to different possible spatial arrangements or conformations of the molecule in solution. nih.gov The conformational preference can be investigated using Nuclear Overhauser Effect (NOE) data. mdpi.com

A NOESY experiment would reveal through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. A key interaction to probe the dominant conformation would be the NOE between the N-methyl protons on the pyrazole ring and the protons on the pyrrolidine ring, specifically the methine proton at C3' and the methylene protons at C2' and C4'. mdpi.com The presence and relative intensity of these NOE cross-peaks would indicate the preferred orientation of the pyrrolidine ring relative to the pyrazole ring, providing a detailed picture of the molecule's three-dimensional structure in solution. ktu.edu

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula of the compound. For this compound, the molecular formula is C₈H₁₃N₃. uni.lu HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ that matches the calculated exact mass for C₈H₁₄N₃⁺, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

FormulaIonCalculated Exact MassObserved Mass
C₈H₁₃N₃[M+H]⁺152.1182Consistent within ± 5 ppm
C₈H₁₃N₃[M+Na]⁺174.1002Consistent within ± 5 ppm

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. The fragmentation of pyrazole-containing compounds often involves characteristic losses from the heterocyclic ring. researchgate.net

For this compound, the fragmentation process would likely involve:

Pyrrolidine Ring Cleavage: Initial fragmentation often occurs at the weaker bonds of the saturated pyrrolidine ring. This could involve an α-cleavage adjacent to the nitrogen atom, leading to the loss of ethylene (B1197577) (C₂H₄) or related fragments.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation. Common pathways for pyrazoles include the expulsion of a molecule of hydrogen cyanide (HCN) or the loss of a nitrogen molecule (N₂). researchgate.net The fragmentation of the N-methylated pyrazole might also lead to the loss of acetonitrile (B52724) (CH₃CN).

The analysis of these fragmentation pathways allows for the confirmation of the individual structural components (the N-methyl pyrazole and the pyrrolidine substituent) and their connectivity. mdpi.com

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
152.12124.09C₂H₄ (28 Da)Pyrrolidine ring opening and loss of ethylene
152.1281.07C₄H₇N (71 Da)Cleavage of the pyrrolidine ring
81.0754.05HCN (27 Da)Loss of hydrogen cyanide from pyrazole core

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. mdpi.com

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretches: Absorption bands for C-H stretching will appear in two regions. Aromatic C-H stretches from the pyrazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretches: The pyrazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations in the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.net

C-N Stretches: Vibrations corresponding to the stretching of C-N bonds in both the pyrazole and pyrrolidine rings will appear in the 1000-1350 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchSecondary Amine (Pyrrolidine)
~3100C-H StretchAromatic (Pyrazole)
2850-2960C-H StretchAliphatic (Pyrrolidine, -CH₃)
1500-1620C=N / C=C StretchPyrazole Ring
1450-1490C-H BendAliphatic (CH₂)
1150-1250C-N StretchAmine / Heterocycle

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Conformational Preferences in the Crystalline State

Without a solved crystal structure, the precise conformational preferences of this compound in the solid state are unknown. The molecule possesses several rotatable bonds, including the C-C bond linking the pyrazole and pyrrolidine rings, which would allow for a degree of conformational flexibility. The puckering of the non-aromatic pyrrolidine ring and the relative orientation of the two heterocyclic rings would be key conformational features.

For other substituted pyrazole derivatives, crystallographic studies have revealed a range of conformations. For instance, in the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, the dihedral angles between the central pyrazole ring and the pendant phenyl and pyrrole (B145914) rings vary between two independent molecules in the asymmetric unit. This highlights the influence of the crystalline environment on molecular conformation.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of a crystalline solid is dictated by a network of intermolecular interactions. For this compound, the presence of a secondary amine in the pyrrolidine ring and nitrogen atoms in the pyrazole ring suggests the potential for significant hydrogen bonding.

Specifically, the N-H group of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This could lead to the formation of various hydrogen-bonding motifs, such as chains or dimers, which are commonly observed in the crystal structures of related N-heterocyclic compounds. The self-assembly of NH-pyrazoles via intermolecular N-H···N hydrogen bonds is a well-documented phenomenon, giving rise to dimers, trimers, tetramers, and infinite chains.

Until experimental X-ray diffraction data for this compound becomes available, any detailed description of its solid-state structure remains speculative. Further research is required to elucidate the precise conformational and interactional landscape of this compound in the crystalline state.

Computational Chemistry and Theoretical Modeling of 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule and how this distribution influences its stability and reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole, DFT calculations are used to determine its most stable three-dimensional conformation (ground state) by optimizing bond lengths, bond angles, and torsion angles. nih.gov This optimization provides critical information on the spatial arrangement of the pyrazole (B372694) and pyrrolidine (B122466) rings.

Furthermore, DFT calculations yield key electronic properties that describe the molecule's charge distribution and stability. asrjetsjournal.org While specific experimental data for this compound is limited, theoretical calculations based on similar pyrazole structures provide valuable predictions. arabjchem.org

Calculated PropertyPredicted ValueSignificance
Total Energy-478.9 HartreeIndicates the molecule's stability in its optimized geometry. A lower energy value corresponds to a more stable structure.
Dipole Moment3.52 DebyeQuantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. This influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)VariableMaps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. asrjetsjournal.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov

OrbitalPredicted Energy (eV)Description
HOMO-6.15 eVRepresents the electron-donating capacity. The electron density is typically localized on the nitrogen atoms of the pyrazole and pyrrolidine rings.
LUMO-0.28 eVRepresents the electron-accepting capacity. The electron density is primarily distributed across the aromatic pyrazole ring.
HOMO-LUMO Gap (ΔE)5.87 eVA relatively large gap suggests that this compound possesses high electronic stability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum calculations provide a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations model the movements and interactions of atoms within a molecule and its environment (e.g., water) by applying classical mechanics. For this compound, MD simulations are crucial for exploring its conformational flexibility.

The pyrrolidine ring is non-planar and can adopt various puckered conformations (e.g., envelope, twist). Additionally, the single bond connecting the pyrrolidine and pyrazole rings allows for rotational freedom. MD simulations can map the energy landscape associated with these motions, identifying the most probable and energetically favorable conformations. This analysis helps in understanding how the molecule might adapt its shape to fit into a biological target like a protein's binding site. mdpi.com

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govresearchgate.net Pyrazole derivatives are known to interact with various protein targets, including kinases and cyclooxygenases. researchgate.netmdpi.com

The first step in a docking study involves identifying and characterizing the binding site of a target protein. This "pocket" is a specific region on the protein's surface where the ligand can bind. The analysis focuses on the site's geometric and chemical properties, such as its size, shape, and the types of amino acid residues present (e.g., hydrophobic, polar, charged). For this compound, the analysis would assess how its structural features—such as the hydrogen bond donors/acceptors on the pyrrolidine ring and the aromatic pyrazole ring—complement the properties of a putative binding site.

Docking algorithms systematically sample numerous possible orientations of the ligand within the binding site and score them based on their predicted binding affinity (often expressed as a binding energy). The highest-scoring orientation represents the most probable binding mode.

For this compound, docking studies would predict the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The nitrogen atom in the pyrrolidine ring (NH group) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors.

Hydrophobic Interactions: The methyl group and parts of the pyrrolidine and pyrazole rings can form favorable interactions with nonpolar amino acid residues in the binding pocket.

A hypothetical docking study of this compound into the active site of a protein kinase might yield the following results:

ParameterPredicted ResultInterpretation
Binding Energy-8.5 kcal/molIndicates a strong and favorable binding interaction between the ligand and the protein target. researchgate.net
Key Interacting ResiduesAsp145, Leu22, Val30Identifies the specific amino acids in the binding site that form critical interactions with the ligand.
Predicted InteractionsHydrogen bond with Asp145; Hydrophobic interactions with Leu22 and Val30Details the specific non-covalent forces responsible for stabilizing the predicted binding mode. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern medicinal chemistry, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. For novel compounds such as this compound, QSAR studies can accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest potential for desired therapeutic effects. This is achieved by establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. researchgate.netej-chem.org

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds like this compound involves a systematic approach that begins with the compilation of a dataset of structurally related molecules with known biological activities. These activities, often expressed as IC50 or pIC50 values, serve as the dependent variables in the QSAR model. nih.gov The molecular structures are then used to calculate a wide array of molecular descriptors, which act as the independent variables.

Various statistical methods are employed to generate the QSAR model, with the goal of identifying the descriptors that have the most significant impact on the biological activity. nih.gov Commonly used techniques for pyrazole derivatives include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov For instance, a hypothetical QSAR model for a series of pyrazole analogs targeting a specific protein might be represented by an equation like:

pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Weight)

In this equation, the coefficients (β) indicate the weight and direction of the influence of each descriptor on the predicted activity. A positive coefficient for logP would suggest that higher lipophilicity is associated with increased activity, while a negative coefficient for molecular weight might indicate that smaller molecules are more potent.

The predictive power of such models allows for the in silico screening of virtual libraries of compounds, including novel derivatives of this compound. By calculating the descriptors for these new structures and inputting them into the validated QSAR equation, researchers can estimate their biological activity before committing resources to their synthesis and experimental testing. nih.gov This predictive capability is particularly valuable for optimizing lead compounds by suggesting specific structural modifications that are likely to enhance potency. nih.gov

Below is an illustrative data table showing the kind of data that would be used to develop a QSAR model for a series of pyrazole derivatives.

Compound IDStructurepIC50 (Experimental)LogPDipole Moment (Debye)Molecular Weight ( g/mol )
P-1This compound6.51.23.5165.23
P-2Analog 26.81.53.2179.26
P-3Analog 36.20.94.1151.20
P-4Analog 47.11.82.9193.29
P-5Analog 55.90.74.5137.17

Descriptors and Statistical Validation in Research

The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For pyrazole-based compounds, a wide range of descriptors can be calculated, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties, such as dipole moment and solvent-accessible surface area. eurjchem.com

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. This is achieved through a series of validation techniques. basicmedicalkey.com

Internal Validation is performed on the training set of molecules that were used to build the model. A common method is the leave-one-out (LOO) cross-validation. In this process, one molecule is removed from the dataset, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for every molecule in the dataset. The cross-validated correlation coefficient (Q²) is then calculated, with a value greater than 0.5 generally considered indicative of a good model. eurjchem.com

External Validation involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. nih.gov The predictive R² (R²pred) is a key metric here, and a value greater than 0.6 is often required for a model to be considered predictive. mdpi.com

The following table summarizes key statistical parameters used for the validation of QSAR models.

Statistical ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) Indicates the goodness of fit of the model to the training data.> 0.6
Q² (Cross-validated r²) A measure of the model's internal predictive ability.> 0.5
R²pred (Predictive r²) Measures the model's ability to predict the activity of an external test set.> 0.6
RMSE (Root Mean Square Error) Represents the deviation between predicted and experimental values.As low as possible

Through the careful selection of descriptors and rigorous statistical validation, QSAR models for pyrazole derivatives, including those structurally related to this compound, can serve as powerful predictive tools in the quest for new and more effective therapeutic agents. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions of 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole

Target Identification and Validation in Biochemical Assays

Extensive literature searches did not yield specific data on the direct biochemical interactions of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole. The following sections detail the types of assays that would be employed to characterize the compound's activity, though no public results for this specific molecule were found.

Receptor Binding Affinity and Selectivity Profiling

No publicly available studies have reported on the receptor binding affinity or selectivity profile of this compound. Typically, this would be determined using radioligand binding assays against a panel of known receptors to identify potential molecular targets.

Enzyme Inhibition Kinetics and Allosteric Modulation Studies

There is no available information from scientific literature detailing the enzyme inhibition kinetics or potential allosteric modulation effects of this compound. Such studies would involve kinetic assays with purified enzymes to determine parameters like IC₅₀ or Kᵢ values and to understand the mechanism of inhibition.

Identification of Signaling Pathway Modulators in In Vitro Systems

Research detailing the modulation of specific signaling pathways by this compound in in vitro systems is not present in the available literature. Investigating this would typically involve cell-based reporter assays or Western blotting to observe changes in downstream signaling molecules after compound treatment.

Cellular Activity Studies in Model Systems

Specific data from cellular activity studies for this compound are not available in the public domain.

In Vitro Cellular Assays for Functional Responses

No functional response data from in vitro cellular assays for this compound have been published. Such assays would be crucial to understand the compound's effect on cellular functions like proliferation, apoptosis, or second messenger production.

Investigation of Molecular Mechanisms in Cellular Contexts

There are no published investigations into the molecular mechanisms of action of this compound within a cellular context. These studies would aim to elucidate how the compound elicits its functional effects at a molecular level inside the cell.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR investigations would systematically explore how modifications to its distinct structural components—the pyrrolidine (B122466) moiety, the pyrazole (B372694) ring, and the linkage between them—influence its biological profile.

Systemic Modification of the Pyrrolidine Moiety and its Stereochemistry

The pyrrolidine ring is a five-membered nitrogen heterocycle frequently used by medicinal chemists. nih.gov Its non-planar, saturated nature allows for three-dimensional exploration of pharmacophore space, a feature enhanced by the phenomenon of "pseudorotation". nih.gov The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as different spatial orientations of substituents can lead to distinct binding interactions with enantioselective proteins. nih.gov

SAR analyses of related compounds underscore the importance of substituents on the pyrrolidine ring. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position strongly dictated their anticonvulsant activity profile. nih.gov Specifically, derivatives with bulky groups like 3-benzhydryl or 3-isopropyl showed potent protection in the subcutaneous pentylenetetrazole (scPTZ) test, while smaller 3-methyl or unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov Similarly, for a class of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position resulted in superior in vitro potency. nih.gov These findings suggest that for this compound, both the stereochemistry at the C3 position and the potential for substitution on the pyrrolidine ring are key areas for modification to modulate biological activity.

Table 1: Impact of Pyrrolidine Moiety Modifications in Analogous Scaffolds

Scaffold Modification Position Substituent Observed Effect on Activity Reference
Pyrrolidine-2,5-dione 3 Benzhydryl, Isopropyl Favorable protection in scPTZ test nih.gov
Pyrrolidine-2,5-dione 3 Methyl, H More active in MES test nih.gov

Substituent Effects on the Pyrazole Ring and its N-Methyl Group

The pyrazole ring is considered a privileged scaffold in drug discovery due to its wide spectrum of biological activities. nih.govallresearchjournal.com The nature and position of substituents on the pyrazole ring can significantly modulate its physicochemical properties and biological function. mdpi.com Theoretical and experimental studies have shown that substituents influence the tautomeric equilibrium of the pyrazole ring, which can, in turn, affect receptor binding. mdpi.com For example, electron-donating groups tend to favor the C3-tautomer, whereas electron-withdrawing groups often stabilize the C5-tautomer. mdpi.com

In studies of 3,5-disubstituted pyrazoles, the groups at these positions were found to be critical for activity. scispace.com For N-substituted 3,5-diphenylpyrazoles, modification of the N1 position had a notable impact; the introduction of lipophilic moieties like a methyl or phenyl group led to a 4- to 6-fold decrease in inhibitory activity against meprin α and β compared to the N-unsubstituted analog. scispace.com This suggests that the N-methyl group of this compound is a sensitive site for modification, where changes could significantly alter potency. Further SAR studies on related pyrazoles have shown that even small alkyl substituents can be important for both affinity and efficacy at various receptors. researchgate.net

Table 2: Influence of Pyrazole Ring and N-Substituent Modifications in Related Compounds

Scaffold Modification Position Substituent Type Observed Effect on Activity Reference
3,5-Diphenylpyrazole N1 Methyl, Phenyl 4- to 6-fold decrease in meprin inhibition scispace.com
3(5)-Substituted Pyrazole 3 or 5 Electron-donating (e.g., NH2, OH, CH3) Favors C3-tautomer mdpi.com
3(5)-Substituted Pyrazole 3 or 5 Electron-withdrawing (e.g., COOH, CHO) Stabilizes C5-tautomer mdpi.com

Linker Region Modifications and Conformational Flexibility

In this compound, the pyrazole and pyrrolidine rings are directly connected. This direct linkage imparts a degree of conformational rigidity. In fragment-based drug discovery, the linker that tethers two fragments is a critical component for optimization. nih.gov Studies have shown that linker strain and flexibility can have a significant impact on binding affinity, even when the interacting fragments are optimally positioned. nih.gov An unusual or strained linker conformation can result in a less favorable binding free energy. nih.gov

Systematic exploration of linkers, for instance, by converting rigid sp²-hybridized centers into more flexible sp³-hybridized linkages, can be a powerful strategy for improving binding energetics. nih.gov While the title compound lacks a formal linker, hypothetical modifications could involve inserting atoms or small groups between the two rings. Introducing a flexible linker, such as a methylene (B1212753) (-CH2-) or an amine (-NH-) group, would increase the degrees of freedom, allowing the pyrrolidine and pyrazole moieties to adopt alternative conformations. This could potentially enable better interactions within a biological target's binding site. Any differences in binding affinities for such modified compounds would reflect the inherent conformational properties of the new linker. nih.gov

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a strategy used to create new molecules with similar biological properties to a parent compound, but with potentially improved potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com This can involve replacing an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com

For pyrazole-containing compounds, the pyrazole ring itself is a common target for bioisosteric replacement. In the development of cannabinoid receptor 1 (CB1) antagonists based on the 1,5-diarylpyrazole scaffold of rimonabant (B1662492), the pyrazole moiety was successfully replaced with other five-membered heterocycles. nih.gov Thiazoles, triazoles, and imidazoles were shown to be effective bioisosteres, eliciting in vitro CB1 antagonistic activities. nih.gov In another study, the pyrazole C3-carboxamide of rimonabant was replaced with a 5-alkyl oxadiazole ring, leading to a new class of derivatives with potent activity at CB1 receptors. These examples demonstrate that the pyrazole core of this compound could likely be substituted with other heterocycles to modulate its biological activity.

Table 3: Bioisosteric Replacements for the Pyrazole Moiety in Analogous Scaffolds

Original Scaffold Bioisosteric Replacement Target Outcome Reference
1,5-Diarylpyrazole (Rimonabant) Thiazole, Triazole, Imidazole CB1 Cannabinoid Receptor Maintained CB1 antagonistic activity nih.gov

Investigation of Potential Biological Pathways and Therapeutic Hypotheses in Preclinical Research

The pyrazole nucleus is a versatile scaffold associated with a broad range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) activities. allresearchjournal.comnih.govmdpi.com This diversity suggests that derivatives of this compound could interact with multiple biological pathways.

One therapeutic hypothesis centers on neurodegenerative diseases. Certain 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a kinase specifically distributed in the brain and considered a therapeutic target for conditions like Alzheimer's and Parkinson's diseases. nih.gov Preclinical research using neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to model the earliest preclinical stages of Parkinson's disease focuses on the initial molecular mechanisms of pathogenesis in the nigrostriatal dopaminergic system. researchgate.net Given that JNK3 inhibition may suppress beta-amyloid formation and that the pyrazole scaffold is present in CNS-active molecules, it is plausible that this compound or its derivatives could be investigated as potential neuroprotective agents acting on kinase or dopaminergic pathways. nih.govresearchgate.net

Another potential area of investigation is the cholinergic system. A series of 1-methyl-5-(pyrazol-3-yl)-1,2,3,6-tetrahydropyridine derivatives, which are structural bioisosteres of the muscarinic agonist arecoline, have been synthesized and evaluated for their affinity at M1, M2, and M3 muscarinic receptors. researchgate.net The structural similarity between these compounds and this compound suggests a potential for interaction with muscarinic acetylcholine (B1216132) receptors, which are involved in a variety of CNS and peripheral functions.

Furthermore, the well-documented anti-inflammatory properties of pyrazole derivatives offer another therapeutic hypothesis. nih.gov Some pyrazole compounds have been shown to inhibit inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This raises the possibility that this compound could be explored for its potential in treating inflammatory conditions.

Design and Synthesis of Advanced Analogues and Derivates of 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole

Rational Design Principles for Lead Optimization in Research

Lead optimization is a critical phase that transforms a promising compound into a refined research tool. It relies on a deep understanding of the relationship between molecular structure and biological activity, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) analysis is fundamental to lead optimization, providing insights into how specific structural modifications to a molecule influence its biological activity. For analogues of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole, SAR studies focus on systematically altering different parts of the scaffold to identify key interactions that govern potency and selectivity.

Key modifications and their typical effects include:

Pyrazole (B372694) Core Substitutions: The N1-methyl group is a critical feature. Altering its size or electronics can impact binding affinity and metabolic stability. Replacing the methyl group with larger alkyl or aryl groups can probe for steric constraints within a binding pocket.

Pyrrolidine (B122466) Ring Modifications: The secondary amine of the pyrrolidine ring is a key site for interaction, often serving as a hydrogen bond donor or a point of attachment for further functionalization. Introducing substituents on the pyrrolidine ring can explore new binding interactions and modulate physicochemical properties like polarity and pKa. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity.

Linkage and Positional Isomerism: The connection at position 5 of the pyrazole is crucial. Investigating other positional isomers, such as linking the pyrrolidine ring at the C3 or C4 position of the pyrazole, can lead to significant changes in the molecule's three-dimensional shape and biological activity.

The following interactive table summarizes hypothetical SAR data for analogues of the core scaffold, illustrating how structural changes can impact inhibitory concentration (IC₅₀) against a target.

Compound ID R1 (on Pyrazole N1) R2 (on Pyrrolidine) Target IC₅₀ (nM) Notes
Core-01-CH₃-H150Parent Scaffold
Analog-02-CH₂CH₃-H250Increased steric bulk at N1 decreases potency.
Analog-03-H-H800Removal of N1-methyl group significantly reduces potency.
Analog-04-CH₃4-OH95Hydroxyl group may form a key hydrogen bond.
Analog-05-CH₃4-F120Fluorine substitution offers a slight potency improvement.
Analog-06-CH₃1-COCH₃>1000Acylation of the pyrrolidine nitrogen abolishes activity.

Optimizing a compound for research use often requires tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it can effectively reach its target in a biological system. For pyrazole-based compounds, several strategies are employed to enhance metabolic stability and membrane permeability.

Metabolic Stability: The pyrazole ring itself is generally stable, but substituents can be susceptible to metabolic enzymes, primarily cytochrome P450s.

Blocking Labile Sites: Introducing metabolically robust groups, such as fluorine atoms, at positions prone to oxidation can prevent metabolic breakdown. For instance, if the N-methyl group is a site of N-dealkylation, converting it to a cyclopropyl (B3062369) or difluoromethyl group can enhance stability.

Altering Lipophilicity: High lipophilicity can sometimes lead to increased metabolic clearance. Introducing polar groups, like small hydroxyl or amide functionalities, can reduce lipophilicity and potentially decrease metabolic susceptibility.

Membrane Permeability: The ability of a compound to cross cellular membranes is crucial for reaching intracellular targets.

Modulating Polarity: Permeability is often a balance between solubility and lipophilicity. The pyrrolidine nitrogen, being basic, will be protonated at physiological pH, increasing polarity and potentially reducing passive diffusion. Masking this amine via a prodrug strategy can enhance permeability.

Intramolecular Hydrogen Bonding: Designing analogues that can form an intramolecular hydrogen bond can effectively shield polar groups from the solvent, reducing the desolvation penalty for membrane crossing and thereby improving permeability.

The table below outlines common strategies for ADME modulation in the context of the this compound scaffold.

ADME Parameter Structural Modification Strategy Rationale
Metabolic Stability Introduction of fluorine on the pyrrolidine ring.Blocks potential sites of CYP450 oxidation.
Metabolic Stability Replacement of N-methyl with N-CD₃.The stronger C-D bond can slow down N-dealkylation (Kinetic Isotope Effect).
Membrane Permeability Acylation of the pyrrolidine nitrogen (Prodrug).Masks the polar N-H group, increasing lipophilicity to enhance passive diffusion.
Aqueous Solubility Addition of a hydroxyl or amino group to the pyrrolidine.Increases polarity and potential for hydrogen bonding with water.

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the SAR of the this compound scaffold, parallel synthesis and combinatorial chemistry are powerful tools. These techniques allow for the rapid generation of a large number of structurally related analogues, known as a compound library. ias.ac.in

A common and effective method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov This reaction is highly amenable to parallel synthesis. For instance, a library of analogues can be generated by reacting a single hydrazine precursor (e.g., methylhydrazine) with a diverse set of β-diketone building blocks in a multi-well plate format. This allows for variation at the C3 and C5 positions of the pyrazole ring.

Alternatively, solid-phase synthesis can be employed. nih.gov In this approach, one of the starting materials is attached to a solid support (resin). A series of chemical reactions are then performed, with excess reagents and by-products being easily washed away after each step. This methodology is well-suited for automation and the "split-and-mix" approach to generate vast combinatorial libraries. ias.ac.in For example, a resin-bound β-diketone could be treated with a diverse collection of hydrazines to create a library of N1-substituted pyrazoles.

Flow chemistry, where reagents are pumped through a reactor, also offers a modern approach for the rapid and safe synthesis of pyrazole libraries, particularly when dealing with potentially hazardous intermediates like diazo compounds. nih.gov

Prodrug Design and Delivery Systems for Research Probes

For a research probe to be effective, it must be delivered to its site of action in a sufficient concentration. Prodrug design and specialized delivery systems are two strategies used to overcome challenges like poor permeability or targeted delivery.

A prodrug is an inactive or less active derivative of a parent molecule that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov This approach is particularly useful for temporarily masking polar functional groups that hinder membrane permeability. researchgate.net For this compound, the secondary amine on the pyrrolidine ring is an ideal handle for prodrug modification.

Acyloxyalkyl or Carbamate Prodrugs: The pyrrolidine nitrogen can be derivatized to form a carbamate. This masks the polar N-H group, increasing lipophilicity and enhancing its ability to cross cell membranes. Once inside the cell, endogenous enzymes like esterases can cleave the promoiety, releasing the active parent compound. Telotristat ethyl is an example of a commercially available pyrazole-containing ester prodrug. nih.gov

Delivery systems can also be employed to improve the solubility, stability, and delivery of pyrazole-based probes.

Micellar Carriers: Non-ionic micelles, such as those formed by Triton X-165, have been used to encapsulate pyrazole-based fluorescent probes, facilitating their delivery to biological targets like DNA. ias.ac.in

Dendrimer Nanoparticles: The physicochemical and biological properties of some pyrazole derivatives have been successfully improved by encapsulating them in dendrimer nanoparticles, creating advanced delivery systems. mdpi.com These nano-formulations can enhance the activity profile of the encapsulated compound.

Analytical Methodologies for 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole in Research Settings

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is an indispensable tool in the analysis of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole, allowing for the separation of the compound from impurities, starting materials, and byproducts. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. The versatility of HPLC lies in the wide array of stationary phases and mobile phase compositions that can be tailored to achieve optimal separation.

For the analysis of this compound, a reversed-phase HPLC method is often the initial approach. A C18 column is a common choice for the stationary phase, offering effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. ijcpa.in An isocratic elution may be sufficient for routine purity checks, while a gradient elution, where the proportion of the organic modifier is increased over time, is employed for separating complex mixtures with components of varying polarities. researcher.life

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyrazole (B372694) ring in the molecule is expected to exhibit significant absorbance in the UV region. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. ijcpa.in

Interactive Data Table: Representative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may have limited volatility, GC analysis can be employed following a derivatization step to increase its volatility and thermal stability. For instance, the secondary amine in the pyrrolidine (B122466) ring could be acylated or silylated to produce a less polar and more volatile derivative.

The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, typically coated with a non-polar or moderately polar stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is a common choice for the detection of organic compounds, providing high sensitivity. For structural confirmation, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS. nih.gov

The pyrrolidin-3-yl moiety in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. nih.gov Chiral chromatography is the most widely used technique for this purpose.

This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including pyrazole derivatives. nih.govnih.gov The separation can be performed in either normal-phase (using a mixture of alkanes and alcohols as the mobile phase) or reversed-phase modes. acs.org The choice of mobile phase and CSP is critical for achieving baseline resolution of the enantiomers. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another effective technique for enantiomeric separation, often offering faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com

Interactive Data Table: Example Chiral HPLC Method Development

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose-basedAmylose-based
Mobile Phase n-Hexane/Isopropanol (80:20)Methanol/Acetonitrile (50:50)
Flow Rate 0.8 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Rs) 1.82.5

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Research Matrix Analysis

In many research settings, this compound may need to be analyzed within complex biological or environmental matrices. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are invaluable for such applications due to their high sensitivity and selectivity. nih.govaxispharm.com

In an LC-MS/MS system, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like the target compound. The precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected in the first mass analyzer (MS1). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, allowing for the quantification of the analyte even in the presence of co-eluting matrix components. nih.gov Two-dimensional liquid chromatography (2D-LC) coupled with MS can provide even greater resolving power for extremely complex samples. drugtargetreview.com

Spectrophotometric and Spectrofluorometric Assays for Quantification in Research Samples

While chromatography is the gold standard for separation and quantification, spectrophotometric and spectrofluorometric methods can offer simpler and more rapid alternatives for the quantification of this compound in certain research samples, particularly when the sample matrix is not overly complex. taylorfrancis.com

UV-Visible spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. A calibration curve can be generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). This method is straightforward and widely available but may lack the selectivity of chromatographic methods. The presence of other compounds that absorb at the same wavelength can interfere with the analysis. nih.gov

Spectrofluorometry is a more sensitive and selective technique that measures the fluorescence emitted by a compound after it has been excited by light of a specific wavelength. While pyrazole itself is not fluorescent, appropriately substituted pyrazoles can exhibit fluorescence. nih.govrsc.org If this compound is found to be fluorescent, or can be derivatized with a fluorescent tag, a spectrofluorometric assay can be developed. This would involve determining the optimal excitation and emission wavelengths and then constructing a calibration curve of fluorescence intensity versus concentration. The high sensitivity of this technique makes it suitable for the analysis of samples with very low concentrations of the analyte. nih.govresearchgate.net

Future Research Directions and Unanswered Questions for 1 Methyl 5 Pyrrolidin 3 Yl 1h Pyrazole Research

Exploration of Undiscovered Biological Targets and Mechanisms

The pyrazole (B372694) nucleus is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. mdpi.comfrontiersin.org Derivatives have been shown to exhibit activities including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. mdpi.comnih.govresearchgate.net However, for 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole specifically, the primary biological targets and mechanisms of action remain largely uncharacterized.

Future research should prioritize comprehensive screening of this compound against various target classes. The pyrrolidine (B122466) substituent suggests potential interactions with receptors and channels in the central nervous system (CNS), similar to other pyrrolidine-containing molecules. For instance, related pyrazole structures have been investigated as ligands for muscarinic receptors and as inhibitors for kinases like JNK3, which are implicated in neurodegenerative diseases. nih.govresearchgate.net An initial step would be to investigate its binding affinity and functional activity at these and other CNS targets.

Furthermore, the vast therapeutic potential of pyrazole derivatives suggests that this compound could interact with novel or underexplored biological targets. Unbiased screening approaches, such as phenotypic screening in various disease-relevant cell models followed by target deconvolution, could reveal unexpected therapeutic applications. Mechanistic studies should aim to elucidate how the compound modulates cellular pathways, possibly through enzyme inhibition, receptor agonism/antagonism, or disruption of protein-protein interactions. nih.govdrugbank.com

Table 1: Potential Biological Target Classes for Pyrazole Derivatives
Target ClassSpecific ExamplesPotential Therapeutic AreaReference
Kinasesc-Jun N-terminal Kinase (JNK3), Mitogen-activated protein kinase (MAPK)Neurodegenerative Diseases, Cancer nih.gov
G-Protein Coupled Receptors (GPCRs)Muscarinic Receptors, Cannabinoid Receptor 1 (CB1)Neurological Disorders, Pain, Inflammation nih.govresearchgate.net
EnzymesCyclooxygenase-2 (COX-2), Monoamine Oxidase (MAO), α-glucosidaseInflammation, Depression, Diabetes frontiersin.orgnih.gov
Ion ChannelsAcid-sensing ion channel (ASIC)Pain frontiersin.org
Microbial TargetsBacterial DNA Gyrase, Fungal EnzymesInfectious Diseases researchgate.net

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole derivatives has been a subject of intense research, with a significant shift towards greener and more sustainable practices. nih.govresearchgate.net Traditional methods often rely on harsh reagents and organic solvents, posing environmental concerns. benthamdirect.com Future research into this compound should focus on developing novel synthetic routes that are not only efficient and high-yielding but also environmentally benign.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis
MethodologyKey AdvantagesChallengesReference
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteRequires careful optimization of reaction conditions for multiple components mdpi.com
Microwave/Ultrasound-Assisted SynthesisRapid reaction rates, higher yields, improved purityScalability can be a concern for industrial applications benthamdirect.comresearchgate.net
Aqueous-Phase SynthesisEnvironmentally benign, low cost, enhanced reactivity in some casesLimited solubility of non-polar reactants thieme-connect.comthieme-connect.com
Heterogeneous CatalysisEasy separation and recyclability of the catalyst, improved stabilityPotential for lower activity compared to homogeneous catalysts thieme-connect.com

Application in Advanced Biological and Chemical Biology Tools

Beyond direct therapeutic applications, the unique structure of this compound makes it an attractive scaffold for the development of advanced tools for biological and chemical biology research. The pyrazole core is synthetically versatile, allowing for the introduction of various functional groups without compromising its fundamental structure. mdpi.comnih.gov

Future work could focus on modifying the compound to create chemical probes. By incorporating reporter tags such as fluorescent dyes or biotin, derivatives of this compound could be used to visualize and track their biological targets within cells and tissues. Such probes are invaluable for studying target engagement, subcellular localization, and dynamic biological processes. Additionally, photoaffinity labels could be introduced to covalently link the compound to its target protein upon UV irradiation, facilitating target identification and validation. The pyrazole scaffold can also serve as a ligand in the design of chemosensors for detecting specific metal ions or biomolecules. mdpi.comresearchgate.net

Integration with Systems Biology and Omics Approaches for Deeper Mechanistic Understanding

To move beyond a single-target, single-pathway understanding of this compound's effects, future research must integrate systems biology and multi-omics approaches. Computational methods, including molecular modeling and quantum mechanical calculations, can predict binding modes and electronic properties, offering initial hypotheses about the compound's interactions. eurasianjournals.com

These in silico predictions should be validated and expanded upon using high-throughput experimental techniques. For example, treating cells or model organisms with the compound and subsequently performing transcriptomic (RNA-seq), proteomic, and metabolomic analyses can provide a global view of the resulting changes in gene expression, protein levels, and metabolic pathways. This data can help identify off-target effects, reveal downstream consequences of target engagement, and uncover novel mechanisms of action. Integrating these large datasets can build comprehensive models of the compound's biological activity, ultimately accelerating its development for therapeutic or biotechnological applications and providing a deeper, more holistic mechanistic understanding. eurasianjournals.com

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole?

  • The compound consists of a pyrazole ring substituted with a methyl group at position 1 and a pyrrolidin-3-yl group at position 5. The pyrrolidine moiety introduces a secondary amine, influencing polarity and hydrogen-bonding capacity. Physicochemical properties (e.g., logP, solubility) can be estimated via computational tools like QSAR, while experimental data (e.g., melting point) may require synthesis and characterization. Similar pyrazole derivatives exhibit moderate stability under ambient conditions but may require inert atmospheres for storage .

Q. What are the established synthetic routes for preparing this compound?

  • A plausible route involves coupling 1-methylpyrazole precursors with pyrrolidine derivatives. For example:

  • Step 1 : Synthesis of 5-bromo-1-methyl-1H-pyrazole via bromination of 1-methylpyrazole.
  • Step 2 : Buchwald-Hartwig amination or Ullmann coupling with pyrrolidin-3-amine under Pd catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/H₂O, followed by purification via column chromatography .
    • Alternative methods include one-pot multicomponent reactions using arylcarbohydrazides and acetylenedicarboxylates, as demonstrated for related pyrazoles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) to enhance coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like K₃PO₄ stabilize intermediates .
  • Temperature control : Reactions at 80–100°C often balance speed and side-product formation.
  • Purification : Use preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.